

Spectroscopic Profile of Dichloroacetyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Dichloroacetyl chloride*

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **dichloroacetyl chloride** (C_2HCl_3O), complete with experimental protocols and a logical workflow for spectroscopic analysis.

This technical guide provides a comprehensive overview of the key spectroscopic data for **dichloroacetyl chloride**, a crucial reagent and building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the structural and analytical characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **dichloroacetyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (δ)	Multiplicity	Solvent	Instrument Frequency
6.133 ppm	Singlet	$CDCl_3$	300 MHz

¹³C NMR Data

Carbon Atom	Chemical Shift (δ)	Solvent
-CHCl ₂	~65-75 ppm (estimated)	CDCl ₃
-C(O)Cl	~165-175 ppm (estimated)	CDCl ₃

Note: Experimental ¹³C NMR data for **dichloroacetyl chloride** is not readily available in the public domain. The chemical shifts provided are estimates based on typical ranges for carbons alpha to chlorine atoms and acyl chloride carbonyl carbons.

Infrared (IR) Spectroscopy

The following prominent absorption peaks are for **dichloroacetyl chloride** in the gas phase.[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment
1814	C=O stretch
1236	C-H bend
825	C-Cl stretch
768	C-Cl stretch

Mass Spectrometry (MS)

The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of **dichloroacetyl chloride**.[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
83	100.0	$[\text{CHCl}_2]^+$
85	61.7	$[\text{CH}^{37}\text{Cl}_2]^+$
111	10.1	$[\text{CHCl}_2\text{CO}]^+$
63	43.7	$[\text{COCl}]^+$
47	8.4	$[\text{CCl}]^+$
146	1.7	$[\text{C}_2\text{HCl}_3\text{O}]^+$ (Molecular Ion)
148	1.7	$[\text{C}_2\text{H}^{35}\text{Cl}_2^{37}\text{ClO}]^+$ (M+2)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Approximately 5-10 mg of **dichloroacetyl chloride** is dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl_3) within a clean, dry 5 mm NMR tube.^[3]
 - The solution is thoroughly mixed to ensure homogeneity.
- Instrument Parameters (^1H NMR):
 - The ^1H NMR spectrum is acquired on a 300 MHz NMR spectrometer.^[2]
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- Instrument Parameters (^{13}C NMR):

- The ^{13}C NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ^1H instrument).
- Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.
- The chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - A single drop of pure **dichloroacetyl chloride** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[2\]](#)
 - A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- Instrument Parameters:
 - The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the clean, empty salt plates is recorded prior to the sample scan.
 - The sample spectrum is then acquired, typically over the range of 4000-400 cm^{-1} . The background is automatically subtracted from the sample spectrum.

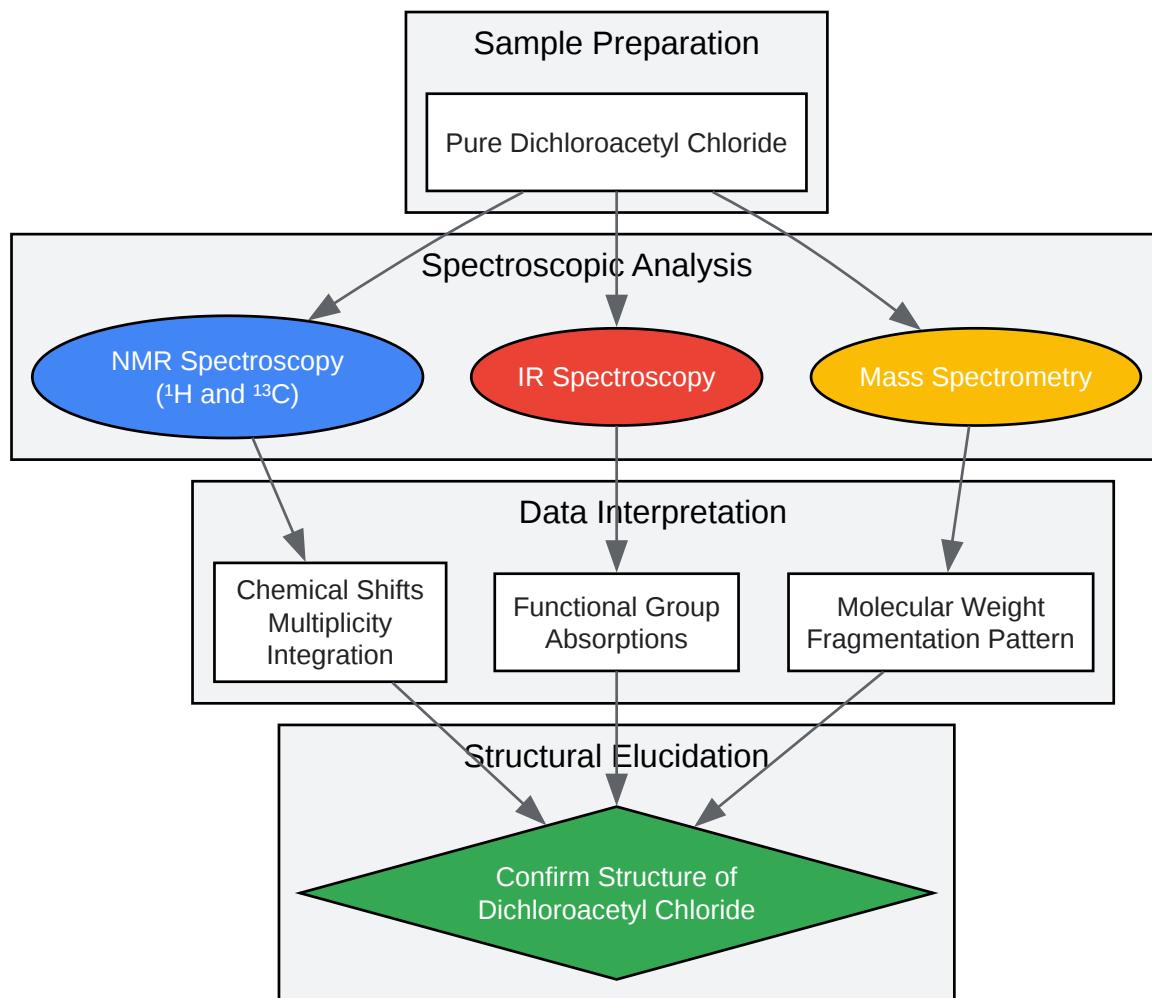
Mass Spectrometry (MS)

- Sample Introduction (for a volatile liquid):
 - A small amount of **dichloroacetyl chloride** is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet for volatile liquids.
 - For GC-MS, a dilute solution in a volatile organic solvent is injected into the GC, and the compound is separated before entering the mass spectrometer.
- Instrument Parameters (Electron Ionization - EI):

- The mass spectrum is obtained using an electron ionization source.
- A standard electron energy of 70 eV is used to induce fragmentation.[2]
- The source and sample temperatures are maintained at elevated levels (e.g., 260 °C and 180 °C, respectively) to ensure the sample is in the gas phase.[2]
- The mass analyzer scans a range of m/z values to detect the parent ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **dichloroacetyl chloride**.



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Caption: Logical workflow for the spectroscopic analysis of **dichloroacetyl chloride**.

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